Bis(p-methoxyphenyl)acetaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl)acetaldehyde is not explicitly provided in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of Bis(4-methoxyphenyl)acetaldehyde are not well-documented in the available literature .Scientific Research Applications
Chemical Reactions and Derivatives
Bis(4-methoxyphenyl)acetaldehyde has been studied for its reactivity in various chemical reactions. For instance, it undergoes rearrangement reactions with alcohols to form bis(4-methoxyphenyl)acetals and can rearrange to deoxybenzoin in boiling sulfuric or phosphoric acids (Tadros, Ramzi Tadros, & Ishak, 1976); (Tadros, Sakla, Awad, & Helmy, 1972). Moreover, its derivatives have been prepared and utilized in the study of microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).
Catalytic Applications
In the field of catalysis, bis(4-methoxyphenyl)acetaldehyde has shown utility. For example, bis(4-methoxyphenyl)telluroxide, a derivative, catalyzes the reaction of cyclopentanone or cyclohexanone with aldehydes under mild conditions (Zheng, Wang, Shao, & Zhong, 1997). Furthermore, bis(4-methoxyphenyl) telluroxide has been employed as a mild oxidizing agent for specific compounds (Barton, Ley, & Meerholz, 1979).
Photoluminescent Properties
The photoluminescent properties of bis(4-methoxyphenyl)acetaldehyde derivatives have been explored. For instance, 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, synthesized using a derivative, exhibit high photoluminescence, which is significant in the study of materials science (Lowe & Weder, 2002).
Applications in Organic Synthesis
In organic synthesis, derivatives of bis(4-methoxyphenyl)acetaldehyde have been applied in various syntheses. For example, Lawesson's reagent, a compound containing a bis(4-methoxyphenyl) moiety, is used in thionations and the synthesis of heterocyclic compounds (Jesberger, Davis, & Barner, 2003). Additionally, it is involved in the synthesis of diverse heterocycles with aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIHUMRBBHQCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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